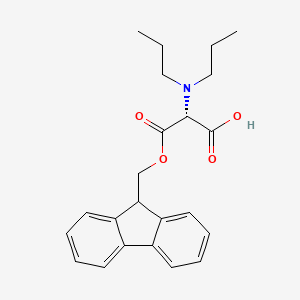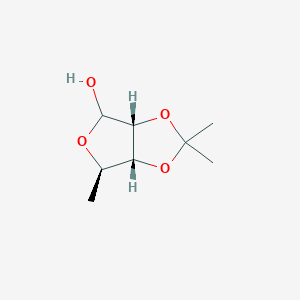
5-Deoxy-2,3-o-isopropylidene-d-ribose
Vue d'ensemble
Description
5-Deoxy-2,3-o-isopropylidene-d-ribose is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Deoxy-2,3-o-isopropylidene-d-ribose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Deoxy-2,3-o-isopropylidene-d-ribose including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Agents : Methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene--DL-lyxo-furanoside and ribofuranoside derivatives, synthesized in one study, have potential as pharmaceutical agents (Kinoshita & Miwa, 1978).
Synthesis of Organic Compounds : A hydrophilic analog of d-ribose 5-phosphate, important in the synthesis of synthetic organic compounds, can be synthesized using methods presented in another study (Młotkowska, Tropp, & Engel, 1983).
Nucleic Acid Synthesis : The study by Lerner (1977) presents a method for preparing 5-deoxy-D-lyxose, which has potential applications in nucleic acid synthesis and biology (Lerner, 1977).
Drug Targets for Alzheimer's Disease : 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, synthesized from D-ribose with a yield of 48%, is a potential drug target for Alzheimer's disease (Hao, 2010).
Anticancer Drug Synthesis : The one-step synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose is a key intermediate for the anticancer drug Capecitabine, with an overall yield of 73% (Wen-na, 2014).
Biosynthetic Inhibitor : The study by Meyer, Stone, and Jesthi (1984) identifies a stable isosteric methylenephosphonate analogue of alpha-D-ribose 1-phosphate as a potential nucleoside biosynthetic inhibitor (Meyer, Stone, & Jesthi, 1984).
Synthesis of Ribose Derivatives : A convenient synthesis method for 3-amino-3-deoxy-D-ribose and D-ribose from a derivative of D-xylose provides insights into the synthesis of ribose derivatives (Sowa, 1968).
Enzyme Mimics : Polymers with ribose-containing groups can mimic enzymes, catalyzing the hydrolysis of phosphodiester and phosphomonoester substrates (Han, Yoo, Kim, & Chang, 2003).
Herbal Compound Development : The total synthesis of undeculofuranosiduronic acid derivatives related to herbicidins offers a new approach for developing herbal compounds (Emery & Vogel, 1993).
Propriétés
IUPAC Name |
(3aR,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-5-6(7(9)10-4)12-8(2,3)11-5/h4-7,9H,1-3H3/t4-,5-,6-,7?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCMBFPHOUQTAT-RKEPMNIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)O)OC(O2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(O1)O)OC(O2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deoxy-2,3-o-isopropylidene-d-ribose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl-[(2S)-1-oxopropan-2-yl]carbamic acid](/img/structure/B8210406.png)
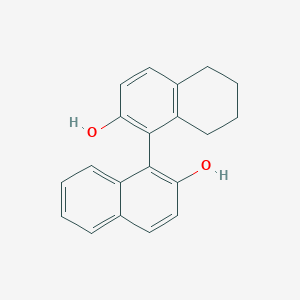
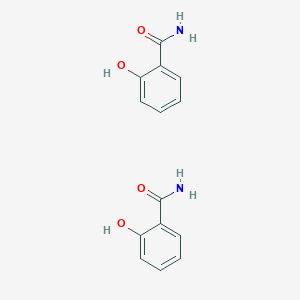
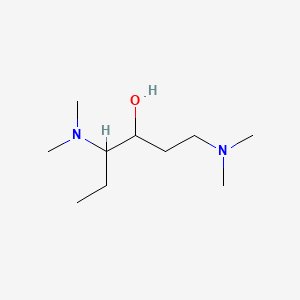
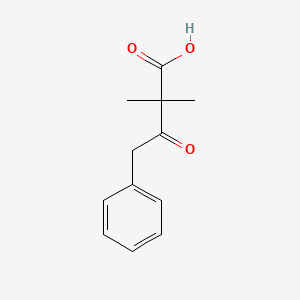

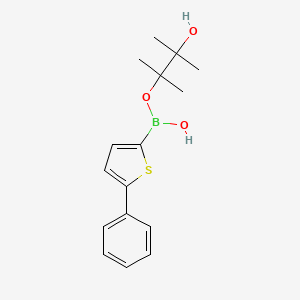
![Ethyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate](/img/structure/B8210462.png)
![9,9-Dihydroxybenzo[b]triphenylen-14-one](/img/structure/B8210464.png)
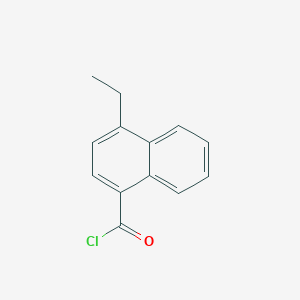

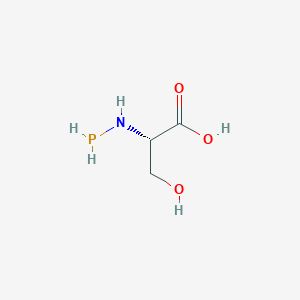
![(3-Tert-butyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B8210497.png)
